2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid
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Overview
Description
2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid is an organic compound with the molecular formula C14H18FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, an acetamido group, and a methylpentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid typically involves the reaction of 4-fluorophenylacetic acid with 4-methylpentanoic acid in the presence of suitable reagents and catalysts. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid include:
- 2-[2-(4-Chlorophenyl)acetamido]-4-methylpentanoic acid
- 2-[2-(4-Bromophenyl)acetamido]-4-methylpentanoic acid
- 2-[2-(4-Methylphenyl)acetamido]-4-methylpentanoic acid
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIQWICKYUVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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